![molecular formula C21H20Cl2N2O2S B300043 N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B300043.png)
N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first synthesized in the 1980s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies and clinical trials.
Mechanism of Action
The exact mechanism of action of N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that play a role in immune response and inflammation. N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha), which is a cytokine that can induce tumor cell death.
Biochemical and physiological effects:
N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as TNF-alpha, interleukin-6 (IL-6), and interferon-alpha (IFN-alpha). It has also been shown to increase the expression of adhesion molecules on endothelial cells, which can increase leukocyte recruitment and enhance immune response.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced and standardized. It has also been shown to have anti-tumor activity in a variety of cancer cell lines, which makes it a useful tool for studying cancer biology and developing new cancer treatments. However, N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has some limitations for use in laboratory experiments. It has been shown to have variable effects in different tumor models, which can make it difficult to interpret results. It can also be toxic to normal cells, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide. One area of research is to further understand its mechanism of action and how it activates the immune system. Another area of research is to develop new formulations of N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide that can be more effective in treating cancer. Additionally, there is ongoing research to identify biomarkers that can predict which patients are most likely to respond to N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide treatment. Finally, there is interest in combining N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Synthesis Methods
The synthesis of N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide involves a multi-step process that begins with the reaction of 2,4-dichlorophenylhydrazine with ethyl 2-bromoacetate to form the intermediate compound, N-(2,4-dichlorophenyl)-N-ethyl-2-oxoacetamide. This compound is then reacted with thioamide and sodium methoxide to produce N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide.
Scientific Research Applications
N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. In preclinical studies, N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide has been shown to increase tumor blood flow and induce tumor necrosis. It has also been shown to enhance the activity of chemotherapy and radiation therapy.
properties
Product Name |
N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
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Molecular Formula |
C21H20Cl2N2O2S |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C21H20Cl2N2O2S/c1-4-18-20(13-6-9-15(27-3)10-7-13)24-21(28-18)25(19(26)5-2)17-11-8-14(22)12-16(17)23/h6-12H,4-5H2,1-3H3 |
InChI Key |
HXUZFTRVNLHHKY-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=C(N=C(S1)N(C2=C(C=C(C=C2)Cl)Cl)C(=O)CC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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